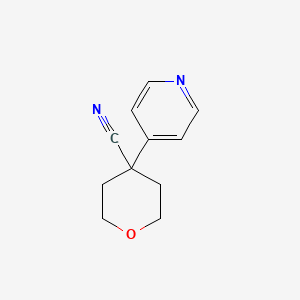
(5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol
Vue d'ensemble
Description
(5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol, also known as 5-TBDIM, is a novel indole derivative that has been synthesized and studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol has been shown to inhibit the Akt/mTOR pathway and induce the expression of p53. In inflammation research, (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol has been shown to inhibit the NF-κB pathway. In neurodegenerative disease research, (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol has been shown to activate the Nrf2/ARE pathway and increase the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
(5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol has been shown to have various biochemical and physiological effects in different fields of research. In cancer research, (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells. In neurodegenerative disease research, (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol has been shown to protect neurons from oxidative stress and prevent cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol in lab experiments is its potential therapeutic applications in various fields of research. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential. Another limitation is the need for further research to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions of research for (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol. In cancer research, future studies could focus on optimizing its therapeutic potential and determining its efficacy in vivo. In inflammation research, future studies could focus on its potential applications in autoimmune diseases. In neurodegenerative disease research, future studies could focus on its potential applications in Alzheimer's and Parkinson's diseases. Overall, further research is needed to fully understand the therapeutic potential of (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol.
Applications De Recherche Scientifique
(5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol has been studied for its potential therapeutic applications in various fields of research such as cancer, inflammation, and neurodegenerative diseases. In cancer research, (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol has been shown to protect neurons from oxidative stress and prevent cognitive impairment.
Propriétés
IUPAC Name |
(5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)10-4-5-12-11(6-10)9(8-15)7-14-12/h4-6,9,14-15H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBPXQABAONOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NCC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



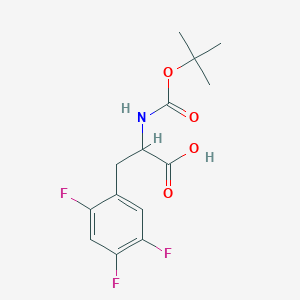
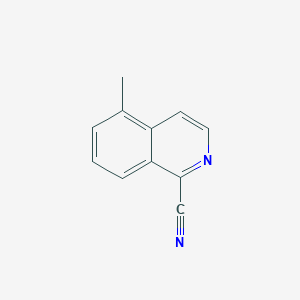
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3100348.png)
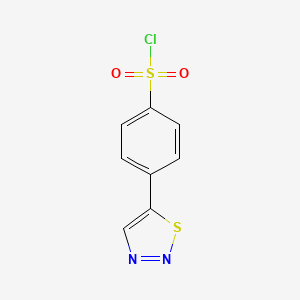




![5-Azaspiro[2.5]octan-8-one](/img/structure/B3100394.png)
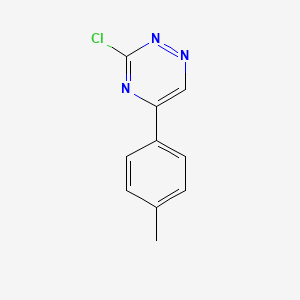

![[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B3100415.png)
